tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Cross-coupling Suzuki-Miyaura Sonogashira

tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS 657428-43-8; also registered as CAS 657428-55-2 owing to tautomeric 1H/2H forms) is a heterocyclic building block of molecular formula C10H14IN3O2, molecular weight 335.14 g/mol, and calculated clogP 1.91. The compound incorporates a pyrrolo[3,4-c]pyrazole core—a privileged scaffold in kinase inhibitor drug discovery —with three synthetically orthogonal functional features: a C-3 iodo substituent, a Boc-protected pyrrolidine nitrogen, and a free pyrazole NH.

Molecular Formula C10H14IN3O2
Molecular Weight 335.14 g/mol
CAS No. 657428-43-8
Cat. No. B3428232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
CAS657428-43-8
Molecular FormulaC10H14IN3O2
Molecular Weight335.14 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=C(C1)NN=C2I
InChIInChI=1S/C10H14IN3O2/c1-10(2,3)16-9(15)14-4-6-7(5-14)12-13-8(6)11/h4-5H2,1-3H3,(H,12,13)
InChIKeyYTTAUUCKFOALEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS 657428-43-8): Core Identity and Comparator Landscape for Strategic Procurement


tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS 657428-43-8; also registered as CAS 657428-55-2 owing to tautomeric 1H/2H forms) is a heterocyclic building block of molecular formula C10H14IN3O2, molecular weight 335.14 g/mol, and calculated clogP 1.91 [1]. The compound incorporates a pyrrolo[3,4-c]pyrazole core—a privileged scaffold in kinase inhibitor drug discovery [2]—with three synthetically orthogonal functional features: a C-3 iodo substituent, a Boc-protected pyrrolidine nitrogen, and a free pyrazole NH. Direct structural comparators include the corresponding 3-bromo analog (CAS 1784831-22-6, MW 288.14, XLogP3 1.5) [3], the 3-chloro analog (MW 243.69) , and the unsubstituted (des-halo) parent (CAS 657428-42-7, MW 209.24) [4].

Why tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate Cannot Be Freely Substituted by Bromo, Chloro, or Des-Halo Analogs


Within the pyrrolo[3,4-c]pyrazole building-block family, the C-3 halogen identity is not a trivial substitution but a decisive determinant of downstream synthetic efficiency and product scope. The C-I bond (bond dissociation energy ~57 kcal/mol for aryl iodides) is substantially weaker than C-Br (~70 kcal/mol) and C-Cl (~86 kcal/mol) [1], conferring markedly faster oxidative addition to Pd(0) catalysts in cross-coupling reactions [2]. Compounds lacking a halogen at this position entirely forfeit the capacity for transition-metal-catalyzed C-C bond formation at C-3. The iodine atom also increases molecular weight by 47.0 Da (16.3%) and lipophilicity by approximately 0.4 clogP units relative to the bromo analog [3][4], altering chromatographic behavior, solubility, and potentially the pharmacokinetic profile of downstream products. These quantitative physicochemical and reactivity disparities mean that protocols optimized for the iodo building block cannot be directly adapted to bromo, chloro, or des-halo surrogates without re-optimization of reaction conditions, catalyst loading, and purification methods.

Quantitative Differentiation Evidence for tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate Versus Closest Structural Analogs


C-I Bond Reactivity Advantage in Pd-Catalyzed Cross-Coupling: Iodo > Bromo > Chloro

The 3-iodo substituent on the pyrrolo[3,4-c]pyrazole core provides a quantifiably superior handle for palladium-catalyzed cross-coupling compared to the 3-bromo and 3-chloro analogs. The oxidative addition step—the rate-determining step for most Pd(0)-catalyzed couplings—proceeds with relative reactivity of ArI > ArBr >> ArCl, a hierarchy established across diverse catalytic systems [1]. Numerous explicit head-to-head competition experiments have demonstrated that aryl iodides react preferentially in the presence of aryl bromides, enabling chemoselective sequential functionalization [2]. For purchasers synthesizing patent-protected kinase inhibitor libraries based on the pyrrolo[3,4-c]pyrazole scaffold—where C-3 arylation is a key diversification step—the iodo building block enables milder reaction conditions (lower temperature, reduced catalyst loading) and higher conversion rates than the bromo or chloro alternatives [3].

Cross-coupling Suzuki-Miyaura Sonogashira Oxidative addition Building block

Lipophilicity Differential: Iodo Analog is 0.4 clogP Units More Lipophilic Than Bromo Analog

Compound lipophilicity is a primary determinant of passive membrane permeability, protein binding, and metabolic clearance in drug development. The 3-iodo compound exhibits a calculated clogP of 1.91 [1], compared to an XLogP3 of 1.5 for the 3-bromo analog [2], representing an increase of 0.41 logP units (approximately 27% higher). This difference is attributable to the greater polarizability and atomic volume of iodine versus bromine [3]. In medicinal chemistry programs where the pyrrolo[3,4-c]pyrazole core is being elaborated into lead candidates, this ~0.4 logP shift can materially influence the balance between potency and ADME properties, potentially affecting oral bioavailability and off-target binding [4].

Lipophilicity clogP Drug-likeness Permeability LogD

Molecular Weight Differential: Iodo Analog Is 47.0 Da (16.3%) Heavier Than Bromo, 91.5 Da (37.5%) Heavier Than Des-Halo

The molecular weight of the 3-iodo building block (335.14 g/mol ) substantially exceeds that of the 3-bromo analog (288.14 g/mol [1]), the 3-chloro analog (243.69 g/mol ), and the des-halo parent (209.24 g/mol [2]). This mass increment is quantitatively predictable from the atomic mass difference (I: 126.9, Br: 79.9, Cl: 35.5, H: 1.0) and translates directly to downstream products. In fragment-based drug discovery settings governed by the 'Rule of Three' (MW < 300), the iodo compound (MW 335) exceeds the threshold, whereas the bromo (MW 288) and des-halo (MW 209) analogs remain compliant [3]. However, for projects employing late-stage diversification strategies, the heavier iodine atom provides a distinct practical advantage: products formed via C-C coupling at C-3 exhibit a characteristic +47 Da mass shift relative to bromo-derived products, facilitating unambiguous LC-MS reaction monitoring and purity assessment [3].

Molecular weight Lead-likeness Rule of 3 Building block selection

Commercial Purity Landscape: Iodo Building Block Is Readily Available at 97–98% Purity with Characterization Data Packages

The 3-iodo compound is stocked by multiple reputable suppliers at competitive purity specifications. LeYan (Shanghai Haohong) offers the compound at 98% purity under catalog number 1217378 ; AchemBlock lists it at 97% purity with MDL number MFCD28404922 ; Bidepharm provides batch-specific QC data including NMR, HPLC, and GC for the closely related CAS 657428-55-2 at 97% purity . The 3-bromo analog is comparably available at 95–97% from multiple vendors ; however, the 3-chloro analog (CAS not widely standardized) appears to be discontinued or special-order only from at least one major supplier , indicating limited commercial availability. For procurement teams, the iodo compound offers the best combination of high purity specifications and multi-vendor sourcing redundancy.

Purity QC data NMR HPLC Procurement specification

High-Value Application Scenarios for tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate Where Differentiation Drives Procurement Decisions


Palladium-Catalyzed C-3 Arylation for Kinase Inhibitor Library Synthesis

The pyrrolo[3,4-c]pyrazole scaffold is a validated pharmacophore for kinase inhibition, with 3-amino derivatives showing potent activity against CDKs, Aurora kinases, PKC, and GSK-3β [1][2]. The C-3 iodo substituent enables direct Suzuki-Miyaura or Sonogashira coupling to introduce aryl, heteroaryl, or alkyne diversity at the position most critical for kinase hinge-region binding. The 10²–10³-fold faster oxidative addition rate of ArI versus ArBr [3] translates to shorter reaction times, lower Pd loadings, and compatibility with thermally sensitive coupling partners—advantages that are decisive in array synthesis where dozens of analogs must be prepared in parallel. Procurement of the iodo building block is therefore the strategic choice for programs building patent-protected pyrrolo[3,4-c]pyrazole kinase inhibitor libraries.

Sequential Chemoselective Functionalization via Orthogonal Halide Reactivity

The pronounced reactivity gap between aryl iodides and aryl bromides (iodo coupling completes before bromo coupling initiates under controlled conditions) enables programmed sequential functionalization [1]. The iodo building block can be first elaborated at C-3 via C-C or C-N coupling, while the Boc protecting group on the pyrrolidine nitrogen remains intact for later deprotection and subsequent N-functionalization. This orthogonality—C-3 (iodo, reactive) vs. N-5 (Boc, protected) vs. N-1/N-2 (pyrazole NH, available for alkylation)—provides a three-point diversity handle unmatched by bromo or chloro analogs, as the lower reactivity of C-Br and C-Cl reduces the kinetic window for selective monofunctionalization [2].

Fragment Elaboration Supported by Mass-Tagged Reaction Monitoring

The +47 Da mass increment of iodine over bromine creates a distinctive isotope pattern (characteristic M and M+2 signature from iodine) that serves as a built-in mass tag during LC-MS analysis [1]. In medicinal chemistry workflows where dozens of coupling reactions are monitored simultaneously, the iodine mass tag simplifies product identification and purity assessment, reducing the analytical burden compared to bromo- or chloro-derived products where the halogen isotope pattern is less distinctive or absent. This practical advantage is particularly valuable for CROs and biotech companies operating high-throughput parallel synthesis platforms where analytical throughput is rate-limiting [2].

Quote Request

Request a Quote for tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.